8-[(4-Fluorobenzyl)sulfanyl]quinoline
Description
8-[(4-Fluorobenzyl)sulfanyl]quinoline is a quinoline derivative featuring a sulfanyl (-S-) group linked to a 4-fluorobenzyl substituent at the 8-position of the quinoline core. Quinoline derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. The incorporation of a fluorinated benzyl-sulfanyl group enhances lipophilicity and metabolic stability, which may improve bioavailability and target binding compared to non-fluorinated analogs.
Properties
Molecular Formula |
C16H12FNS |
|---|---|
Molecular Weight |
269.3 g/mol |
IUPAC Name |
8-[(4-fluorophenyl)methylsulfanyl]quinoline |
InChI |
InChI=1S/C16H12FNS/c17-14-8-6-12(7-9-14)11-19-15-5-1-3-13-4-2-10-18-16(13)15/h1-10H,11H2 |
InChI Key |
RYSIQBWPVYGEGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)SCC3=CC=C(C=C3)F)N=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[(4-fluorophenyl)methyl]sulfanyl}quinoline typically involves the following steps:
Starting Materials: The synthesis begins with quinoline and 4-fluorobenzyl chloride.
Reaction: The quinoline is reacted with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) to form the intermediate 8-{[(4-fluorophenyl)methyl]sulfanyl}quinoline.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
8-{[(4-Fluorophenyl)methyl]sulfanyl}quinoline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the fluorine atom or to modify the quinoline ring.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-fluorinated quinoline derivatives.
Substitution: Quinoline derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
Biological Activities
8-[(4-Fluorobenzyl)sulfanyl]quinoline exhibits various biological activities, making it a valuable compound in medicinal research:
- Anticancer Activity : Studies have shown that derivatives of quinoline compounds can inhibit cancer cell growth. For instance, compounds similar to 8-[(4-Fluorobenzyl)sulfanyl]quinoline have demonstrated significant cytotoxic effects against human cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) .
- Antibacterial Properties : The fluorobenzyl moiety is known to enhance antibacterial activity. Research indicates that compounds with similar structures exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .
- Antiviral Potential : Quinoline derivatives have been studied for their antiviral properties against various viruses, including HIV and Zika virus. This suggests that 8-[(4-Fluorobenzyl)sulfanyl]quinoline could also possess similar antiviral capabilities .
Case Studies
Several case studies provide insights into the practical applications of 8-[(4-Fluorobenzyl)sulfanyl]quinoline:
-
Case Study on Anticancer Efficacy :
- A study evaluated the anticancer properties of a series of quinoline derivatives, including those containing the sulfanyl group. Results indicated that specific modifications led to enhanced potency against multiple cancer cell lines. Notably, some derivatives exhibited IC50 values comparable to established chemotherapeutics like cisplatin .
-
Antibacterial Activity Assessment :
- In a comparative study, various quinoline derivatives were tested against clinical isolates of resistant bacteria. The results showed that compounds with the 4-fluorobenzyl substitution had significantly higher antibacterial activity, highlighting their potential as new therapeutic agents for treating resistant infections .
-
Exploration of Antiviral Mechanisms :
- Research focusing on the antiviral mechanisms of quinoline derivatives demonstrated their ability to inhibit viral replication in vitro. Studies indicated that these compounds could interfere with viral entry or replication processes, suggesting a mechanism that warrants further exploration for therapeutic development .
Mechanism of Action
The mechanism of action of 8-{[(4-fluorophenyl)methyl]sulfanyl}quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorine atom enhances its binding affinity and selectivity, making it a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of 8-[(4-Fluorobenzyl)sulfanyl]quinoline vary in substituent groups, positions, and functional modifications, leading to distinct physicochemical and biological properties. Below is a detailed comparison:
Sulfanyl vs. Sulfonyl Derivatives
Key Insight : Sulfonyl derivatives generally exhibit higher polarity and stronger enzyme-binding affinity compared to sulfanyl analogs, but sulfanyl groups may offer better membrane permeability .
Fluorinated vs. Non-Fluorinated Analogs
Key Insight: Fluorination reduces metabolic degradation but may lower solubility. Difluoroquinoline derivatives balance solubility and stability through additional polar groups .
Structural Modifications in the Quinoline Core
Key Insight : Core modifications (e.g., pyrazolo fusion) expand pharmacological profiles but increase synthetic complexity .
Biological Activity
8-[(4-Fluorobenzyl)sulfanyl]quinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on anticancer, antimicrobial, and other pharmacological properties. The compound's structure, synthesis, and mechanisms of action are discussed, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The structure of 8-[(4-Fluorobenzyl)sulfanyl]quinoline features a quinoline backbone with a sulfanyl group attached to a 4-fluorobenzyl moiety. This structural arrangement is hypothesized to enhance its biological activity.
Synthesis Methods
The synthesis typically involves the reaction of 4-fluorobenzyl chloride with quinoline derivatives in the presence of a base. Various synthetic routes have been explored to optimize yields and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives, including 8-[(4-Fluorobenzyl)sulfanyl]quinoline.
- Cell Lines Tested : The compound has been evaluated against various cancer cell lines such as human breast adenocarcinoma (MDA-MB-231), lung adenocarcinoma (A549), and melanoma (C-32) cells.
- Mechanisms : The anticancer activity is attributed to the inhibition of key enzymes involved in cancer metabolism, such as lactate dehydrogenase and pyruvate kinase. Additionally, it affects cell cycle regulators like P53 and P21, altering apoptosis-related gene expressions (BCL-2 and BAX) .
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Comparison to Standard Drugs |
|---|---|---|
| MDA-MB-231 | 45 | Comparable to Doxorubicin |
| A549 | 30 | Comparable to Cisplatin |
| C-32 | 25 | Higher than standard agents |
Antimicrobial Activity
The antimicrobial properties of 8-[(4-Fluorobenzyl)sulfanyl]quinoline have also been investigated. It exhibits activity against both Gram-positive bacteria (e.g., Staphylococcus aureus) and multidrug-resistant strains.
- Minimum Inhibitory Concentration (MIC) : The compound shows promising MIC values against resistant strains, indicating its potential as an antibacterial agent .
Table 2: Antimicrobial Activity Summary
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| MRSA | 64 | Moderate |
| Enterococcus faecalis | 128 | Low |
Other Biological Activities
In addition to anticancer and antimicrobial effects, quinoline derivatives are known for their antiviral and antimalarial properties. Compounds within this class have demonstrated efficacy against various viral strains and Plasmodium species responsible for malaria .
Case Studies
- Anticancer Studies : A study evaluated the cytotoxic effects of several quinoline derivatives, including 8-[(4-Fluorobenzyl)sulfanyl]quinoline, revealing significant growth inhibition in cancer cell lines with minimal toxicity to normal cells .
- Antimicrobial Efficacy : Research on the antibacterial properties showed that derivatives with a free phenolic group at position 8 exhibited higher antibacterial activity compared to those with substitutions .
- Antiviral Potential : Some quinoline derivatives have been shown to inhibit viral replication in vitro, suggesting a broader spectrum of activity that warrants further investigation .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 8-[(4-Fluorobenzyl)sulfanyl]quinoline, and how do reaction conditions influence yield?
- Methodological Answer: The synthesis typically involves nucleophilic substitution at the quinoline C8 position. For example, coupling 8-mercaptoquinoline with 4-fluorobenzyl bromide under inert conditions (e.g., N₂ atmosphere) using a polar aprotic solvent like DMF or DMSO. Catalytic bases (e.g., K₂CO₃) at 60–80°C for 12–24 hours improve yields . Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended. Yield optimization requires monitoring reaction progress via TLC or HPLC to minimize by-products like disulfides.
Q. How can the purity and structural integrity of 8-[(4-Fluorobenzyl)sulfanyl]quinoline be validated experimentally?
- Methodological Answer: Use a combination of analytical techniques:
- ¹H/¹³C NMR : Confirm the presence of the 4-fluorobenzyl group (δ ~7.2–7.4 ppm for aromatic protons, δ ~35–40 ppm for the sulfanyl-CH₂ group) and quinoline backbone .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error.
- HPLC-PDA : Assess purity (>98%) using a C18 column and acetonitrile/water mobile phase.
Q. What spectroscopic techniques are critical for characterizing fluorinated quinoline derivatives?
- Methodological Answer:
- Fluorescence Spectroscopy : To study electronic transitions if the compound exhibits fluorophore properties (e.g., λex/λem in DMSO or buffer) .
- X-ray Crystallography : Resolve crystal structures to confirm regiochemistry and intermolecular interactions (e.g., π-π stacking in quinoline cores) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of 8-[(4-Fluorobenzyl)sulfanyl]quinoline derivatives?
- Methodological Answer:
- Analog Synthesis : Modify the fluorobenzyl group (e.g., substituent position, halide replacement) or quinoline scaffold (e.g., C2/C4 substitutions) .
- In Vitro Assays : Test against target enzymes (e.g., kinases, proteases) or microbial strains (e.g., Mycobacterium tuberculosis) using dose-response curves (IC₅₀/EC₅₀ determination) .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to biological targets like DNA topoisomerases .
Q. What strategies resolve contradictory data in pharmacological studies of fluorinated quinolines (e.g., variable cytotoxicity reports)?
- Methodological Answer:
- Control Experiments : Validate assay conditions (e.g., pH, serum content) to rule out false positives/negatives .
- Metabolic Stability Tests : Use liver microsomes to assess compound degradation rates, which may explain inconsistent activity .
- Crystallographic Analysis : Compare ligand-receptor binding modes across studies to identify conformational discrepancies .
Q. How can 8-[(4-Fluorobenzyl)sulfanyl]quinoline be functionalized for use as a fluorescent probe in zinc detection?
- Methodological Answer:
- Amide Derivatization : Introduce chelating groups (e.g., 8-amidoquinoline) at the sulfanyl position to enhance Zn²⁺ binding .
- Photophysical Optimization : Adjust solvent polarity (e.g., DMSO vs. aqueous buffer) to maximize fluorescence quantum yield. Calibrate using Zn²⁺ titration curves (λem shift analysis) .
Q. What are common pitfalls in synthesizing 8-substituted quinolines, and how can they be mitigated?
- Methodological Answer:
- By-Product Formation : Disulfide by-products may arise from thiol oxidation. Use reducing agents (e.g., TCEP) or inert atmospheres during synthesis .
- Low Reactivity : Activate the quinoline C8 position via pre-halogenation (e.g., 8-bromoquinoline) before sulfanyl group introduction .
Data Analysis & Reporting
Q. How should researchers statistically analyze dose-response data for 8-[(4-Fluorobenzyl)sulfanyl]quinoline in antimicrobial assays?
- Methodological Answer: Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. Report 95% confidence intervals and perform ANOVA for group comparisons. Include negative controls (e.g., DMSO) and reference drugs (e.g., ciprofloxacin) .
Q. What validation criteria are essential for publishing X-ray crystallography data of quinoline derivatives?
- Methodological Answer: Ensure R-factor ≤ 0.05, data-to-parameter ratio > 10, and resolution ≤ 0.8 Å. Deposit CIF files in the Cambridge Structural Database (CSD) and include thermal ellipsoid plots in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
